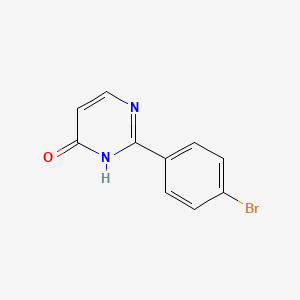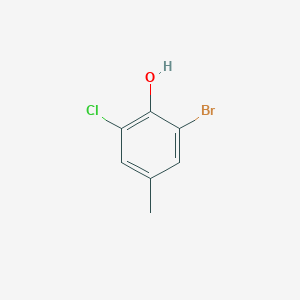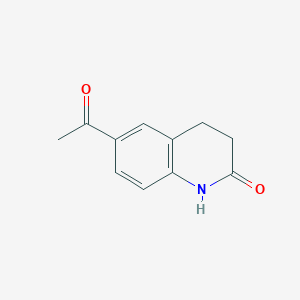
2-(4-Bromophenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromophenyl)pyrimidin-4(3H)-one” is a chemical compound that has been used in the design of privileged structures in medicinal chemistry . It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)pyrimidin-4(3H)-one” is represented by the formula C10H8BrN3 .Chemical Reactions Analysis
This compound is part of a class of molecules that have been synthesized as novel CDK2 targeting compounds . The chemical reactions involved in its synthesis are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Bromophenyl)pyrimidin-4(3H)-one” is 250.09 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Chemistry
- Synthesis of Quinazolin-4(3H)-ones : This compound is used in the synthesis of quinazolin-4(3H)-ones, a process involving amidine arylation, useful in pharmaceutical applications (Li et al., 2013).
- Intermediate in Pyrimidine Synthesis : It serves as an important intermediate in synthesizing various pyrimidine compounds, which have broad applications in chemistry and pharmaceuticals (Hou et al., 2016).
- Regiospecific Bromination : The compound is utilized in methods for regiospecific bromination of pyrimidin-4-ones, contributing to the versatility of pyrimidine derivatives in chemical syntheses (Zanatta et al., 2008).
Pharmacological Potential
- Antimicrobial Agents : Derivatives of this compound have shown potential as antimicrobial agents, displaying activity against various microorganisms (Farghaly & Hassaneen, 2013).
- Role in Cancer Research : It has been used in the synthesis of compounds with potential application in cancer research, such as inhibitors of phosphodiesterase 3, which may impact the growth of cancer cell lines (Abadi et al., 2013).
Material Science and Chemistry
- Hydrogen Bonding Studies : The compound has been studied for its hydrogen bonding properties, which is crucial in understanding its interactions in various chemical and biological systems (Traoré et al., 2017).
- Anti-HIV-1 Activity : Some derivatives of this compound exhibit anti-HIV-1 activity, providing insights into new therapeutic avenues for HIV treatment (Novikov et al., 2004).
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXPMLSACQYOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523080 |
Source


|
| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
CAS RN |
88627-12-7 |
Source


|
| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)









